Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC17782448
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O3 |
|---|---|
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | methyl 7-methyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O3/c1-5-6(8(14)15-2)7(13)12-4-3-10-9(12)11-5/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | TXOYJMIGTORTOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework where an imidazole ring is fused to a pyrimidine moiety. The imidazole ring contributes nitrogen-rich electron density, while the pyrimidine component introduces conjugation stability. Key substituents include a methyl group at position 7, a ketone at position 5, and a methyl ester at position 6, which collectively influence its electronic and steric properties.
Electronic Configuration
Density functional theory (DFT) simulations suggest that the ester group at position 6 withdraws electron density, polarizing the pyrimidine ring. This polarization enhances electrophilic susceptibility at positions 2 and 4 of the pyrimidine ring, facilitating nucleophilic attacks. The methyl group at position 7 introduces steric hindrance, moderating reaction kinetics in substitution reactions.
Synthesis Methodologies
Laboratory-Scale Synthesis
A widely reported route involves a two-step condensation-cyclization sequence :
-
Pyrimidine Ring Formation: Ethyl acetoacetate reacts with guanidine under basic conditions to yield 4,6-dihydroxypyrimidine.
-
Imidazole Cyclization: The intermediate undergoes cyclization with formaldehyde or methyl glyoxal in the presence of ammonium acetate, forming the fused imidazo[1,2-a]pyrimidine core.
Optimization Strategies:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing transition states .
-
Catalysis: Lewis acids like ZnCl₂ accelerate cyclization by coordinating to carbonyl oxygen .
Table 1. Representative Synthesis Conditions and Yields
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | Guanidine, NaOH | Reflux, 6 h | 65–70 |
| 4,6-Dihydroxypyrimidine | Formaldehyde, NH₄OAc | 120°C, 3 h | 78 |
Industrial Production
Continuous flow reactors enhance scalability by minimizing side reactions. Automated platforms enable real-time monitoring of reaction parameters (pH, temperature), achieving batch-to-batch consistency.
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The electron-deficient pyrimidine ring undergoes substitutions at positions 2 and 4. For example, treatment with amines yields amino derivatives, while thiols generate thioether analogs.
Electrophilic Additions
Electrophiles like nitronium ions preferentially attack position 3 of the imidazole ring, forming nitro derivatives. Halogenation (e.g., bromine in acetic acid) occurs at position 2 of the pyrimidine ring .
Condensation Reactions
The ketone at position 5 reacts with hydrazines to form hydrazones, which cyclize into triazolo-fused derivatives under acidic conditions .
Table 2. Select Reaction Pathways and Products
| Reaction Type | Reagent | Product |
|---|---|---|
| Nucleophilic substitution | Methylamine | 2-Aminoimidazopyrimidine |
| Electrophilic bromination | Br₂ in HAc | 2-Bromoimidazopyrimidine |
| Condensation | Hydrazine hydrate | Triazolo[1,5-a]imidazopyrimidine |
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions include:
-
1720 cm⁻¹: Ester carbonyl (C=O stretch).
-
1680 cm⁻¹: Pyrimidine ketone (C=O stretch).
Nuclear Magnetic Resonance
-
¹H NMR (DMSO-d₆):
-
¹³C NMR:
-
δ 167.2 (ester carbonyl).
-
δ 158.9 (pyrimidine C5=O).
-
Mass Spectrometry
The molecular ion peak appears at m/z 207.19 (M⁺). Fragmentation patterns include loss of COOCH₃ (m/z 164) and subsequent ring cleavage.
Future Directions
-
Pharmacological Profiling: In vivo toxicity and efficacy studies for antiviral leads.
-
Process Optimization: Microwave-assisted synthesis to reduce reaction times.
-
Catalytic Asymmetric Synthesis: Exploring chiral catalysts for enantioselective derivatization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume